trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide
Description
The compound trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide features a trans-cyclohexanecarboxamide core substituted at the 4-position with a 4-oxoquinazolin-3(4H)-ylmethyl group and an N-bound 2-(1H-pyrrol-1-yl)ethyl chain. The trans configuration of the cyclohexane ring ensures spatial orientation that may influence binding to biological targets, while the quinazolinone moiety is a well-known pharmacophore in kinase inhibitors and anticancer agents .
Synthetic routes for analogous compounds (e.g., acylation of 4-oxoquinazolin-3(4H)-ylmethyl intermediates with acid chlorides or isocyanates) are documented, often involving dioxane as a solvent and purification via column chromatography .
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(2-pyrrol-1-ylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(23-11-14-25-12-3-4-13-25)18-9-7-17(8-10-18)15-26-16-24-20-6-2-1-5-19(20)22(26)28/h1-6,12-13,16-18H,7-11,14-15H2,(H,23,27) |
InChI Key |
QVCWRPOYGFUFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Quinazoline Formation: Starting from appropriate precursors, a quinazoline ring is formed through cyclization reactions.
Alkylation: The quinazoline ring is then alkylated at the 3-position with an ethyl group.
Cyclohexane Carboxylic Acid Formation: The final step involves introducing the cyclohexane carboxylic acid moiety.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or pharmaceutical companies.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at different positions may occur, modifying the structure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed depend on reaction conditions and regioselectivity. Detailed analysis requires experimental data.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Research: As a building block for designing novel molecules.
Industry: In the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
N-[(4-Oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide (18a)
- Core: Quinazolinone with morpholine-carboxamide substituent.
- Key Differences : The morpholine group enhances solubility due to its oxygen atom, contrasting with the target compound’s pyrrole-ethyl group, which may prioritize aromatic stacking in hydrophobic pockets .
- Pharmacological Profile : Morpholine derivatives often exhibit improved bioavailability, suggesting 18a may have superior pharmacokinetics compared to the target compound .
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide
- Core: Similar cyclohexanecarboxamide-quinazolinone scaffold.
- Key Differences : Incorporates a sulfanyl linkage and tetrahydrofuranmethyl group. The sulfur atom may increase metabolic susceptibility (e.g., oxidation), while the ethoxyphenyl group adds lipophilicity .
- Synthesis : Uses sulfur-based acylation, diverging from the target’s pyrrole-ethyl synthesis pathway .
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- Core: Thioxoquinazolinone instead of oxoquinazolinone.
- The butyl chain increases hydrophobicity, which may affect membrane permeability .
Analogues with Varied Cyclohexane Substitutions
N-[3-(1-Cyclopropyl-1H-pyrazol-4-yl)phenyl]-4-hydroxy-N-[[trans-4-(4-methoxy-3-methylphenyl)cyclohexyl]methyl]cyclohexanecarboxamide
- Core : Trans-cyclohexanecarboxamide with aryl and pyrazole substituents.
- Key Differences : The 4-hydroxy and methoxy-3-methylphenyl groups introduce polarity and steric bulk, which could impede blood-brain barrier penetration compared to the target compound’s simpler pyrrole group .
trans-4-[(3-{2-[(4-Fluorobenzyl)carbamoyl]-6-methylpyridin-4-yl}-1H-1,2,4-triazol-1-yl)methyl]cyclohexanecarboxylic acid
- Core : Cyclohexanecarboxylic acid with triazole and pyridine substituents.
Functional and Pharmacological Comparisons
- Synthetic Methods : The target compound shares acylation strategies with 18a () but diverges from sulfur-containing analogues () and long-chain surfactants ().
- Biological Activity: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas surfactants () prioritize physicochemical properties over target binding .
Biological Activity
The compound trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 378.47 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 378.47 g/mol |
| IUPAC Name | This compound |
| InChI Key | AUQWGOHPGGKEDE-HSBZDZAISA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, influencing cellular pathways that are crucial for disease progression.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It may also modulate receptor activity, particularly those involved in neuropharmacological responses.
Antitumor Activity
Several studies have indicated that quinazolinone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinazolinone derivatives have been reported to possess antimicrobial properties. The specific compound may inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Antitumor Effects : A study conducted by Raval et al. (2013) evaluated the cytotoxic effects of various quinazolinone derivatives, noting that structural modifications significantly enhanced their activity against cancer cell lines .
- Antimicrobial Evaluation : Desai et al. (2016) reported the synthesis and antimicrobial evaluation of quinazolinone derivatives, highlighting their effectiveness against bacterial strains .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antitumor | Induces apoptosis; cell cycle arrest |
| Antimicrobial | Effective against gram-positive/negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
